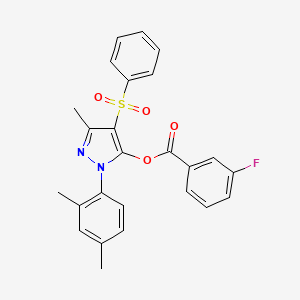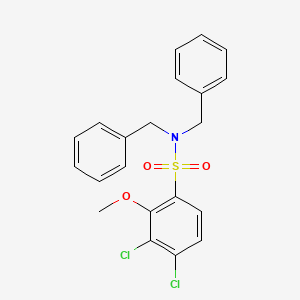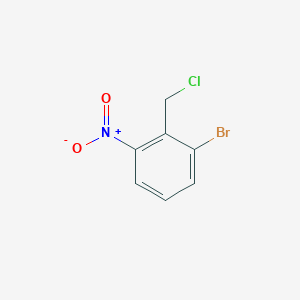
1-Bromo-2-(chloromethyl)-3-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(chloromethyl)-3-nitrobenzene is a chemical compound with the molecular formula C7H5BrClNO2 . It has a molecular weight of 250.48 .
Molecular Structure Analysis
The molecular structure of 1-Bromo-2-(chloromethyl)-3-nitrobenzene can be represented by the InChI code: 1S/C7H5BrClNO2/c8-7-2-1-6(10(11)12)3-5(7)4-9/h1-3H,4H2 . This indicates that the molecule consists of a benzene ring with bromo, chloromethyl, and nitro substituents.Wissenschaftliche Forschungsanwendungen
Halogenation Reactions
1-Bromo-2,5-pyrrolidinedione (NBS) and 1-chloro-2,5-pyrrolidinedione (NCS) have been used for ring halogenations of polyalkylbenzenes, indicating the potential of related bromo-chloro-nitrobenzene compounds in facilitating such reactions. The study demonstrates the application of these compounds in synthesizing mixed halogenated products, suggesting the versatility of 1-Bromo-2-(chloromethyl)-3-nitrobenzene in organic synthesis (Bovonsombat & Mcnelis, 1993).
Nucleophilic Aromatic Substitution
Research on nucleophilic aromatic substitution by hydrogen using sodium borohydride highlights the reactivity of compounds like 1-Bromo-2-(chloromethyl)-3-nitrobenzene. These studies reveal mechanisms involving hydride Meisenheimer adducts, offering insights into the substitution reactions that could be applied in the synthesis of various aromatic compounds (Gold, Miri, & Robinson, 1980).
Electrochemical Studies
Electrochemical reductions of related compounds have been explored, providing a basis for understanding the electrochemical behavior of 1-Bromo-2-(chloromethyl)-3-nitrobenzene. These studies offer valuable data on the reduction processes and potential applications in electrosynthetic routes, including the synthesis of vinylbenzene derivatives (Du & Peters, 2010).
Polymer Solar Cells
The addition of 1-Bromo-4-Nitrobenzene to polymer solar cells' active layers has been investigated, demonstrating its role in improving device performance. This research suggests the broader application of bromo-nitrobenzene compounds in enhancing the efficiency of polymer solar cells, through mechanisms such as excitonic recombination reduction and excitonic dissociation enhancement (Fu et al., 2015).
Safety and Hazards
The safety data sheet for a related compound, 2-Bromo-2-methylpropane, indicates that it is toxic if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is suspected of causing cancer . It is recommended to use personal protective equipment, avoid breathing the vapors, and store in a well-ventilated place .
Eigenschaften
IUPAC Name |
1-bromo-2-(chloromethyl)-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-6-2-1-3-7(10(11)12)5(6)4-9/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCYYUGJHZYUCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CCl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(chloromethyl)-3-nitrobenzene | |
CAS RN |
1261675-47-1 |
Source


|
| Record name | 1-bromo-2-(chloromethyl)-3-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

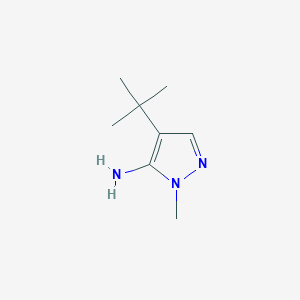
![4-amino-1-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2704109.png)
![7-[4-[4-(1-Benzothiophen-4-yl)-1-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butyl]piperazin-1-ium-1-yl]butoxy]-1H-quinolin-2-one;iodide](/img/structure/B2704111.png)
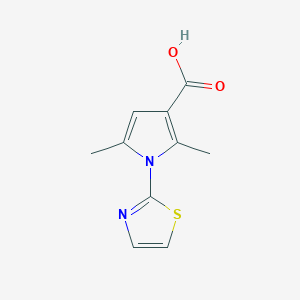
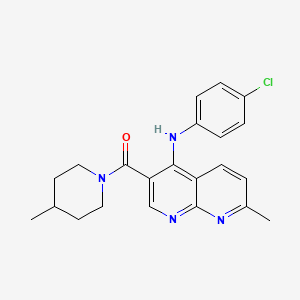
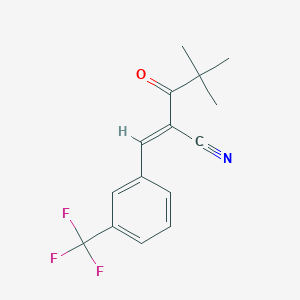
![3-(3-methylthiophen-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2704116.png)
![[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B2704119.png)

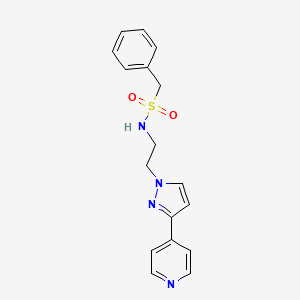
![N-(4-chlorophenethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2704125.png)
